molecular formula C19H21N5O2S B2856884 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 1251628-43-9

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2856884
CAS No.: 1251628-43-9
M. Wt: 383.47
InChI Key: XQXKBYIMFDLSFF-UHFFFAOYSA-N
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Description

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide is a heterocyclic acetamide derivative characterized by a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position and a thioether-linked acetamide group at the 2-position. The acetamide nitrogen is further substituted with a 4-ethoxyphenyl group.

Properties

IUPAC Name

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-4-26-16-7-5-15(6-8-16)22-18(25)11-27-19-10-17(20-12-21-19)24-14(3)9-13(2)23-24/h5-10,12H,4,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXKBYIMFDLSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidinylthioacetamide core. One common synthetic route includes the reaction of 3,5-dimethyl-1H-pyrazol-1-yl with appropriate halides to form the pyrimidinyl core, followed by thiolation and subsequent acylation with 4-ethoxyphenylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and optimized reaction conditions would be crucial to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of thiol groups to sulfoxides or sulfones.

  • Reduction: : Reduction of nitro groups to amines.

  • Substitution: : Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents such as iron powder or hydrogen gas.

  • Substitution: : Using nucleophiles or electrophiles under specific conditions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Amines.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

  • Anticancer Properties :
    • Research indicates that compounds containing pyrazole and pyrimidine moieties exhibit significant anticancer activity. The thioether linkage in this compound may enhance its interaction with biological targets, potentially inhibiting tumor growth.
    • A study demonstrated that derivatives of similar structures showed cytotoxic effects against various cancer cell lines, suggesting that this compound could be effective in cancer therapy .
  • Antimicrobial Activity :
    • The presence of thioether groups has been linked to enhanced antimicrobial properties. Preliminary studies indicate that the compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to exhibit anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

  • In Vivo Studies :
    • In animal models, compounds with similar pyrazole and pyrimidine structures have shown promising results in reducing tumor size and improving survival rates when administered in specific dosages .
    • A notable study highlighted the efficacy of these compounds in modulating immune responses, suggesting their potential use in autoimmune disorders .
  • In Vitro Studies :
    • Various in vitro assays demonstrated that the compound inhibits the proliferation of cancer cells at micromolar concentrations, indicating its potential as a lead compound for further development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
AntimicrobialGrowth inhibition of bacteria/fungi
Anti-inflammatoryReduction of pro-inflammatory cytokines
In Vivo EfficacyReduced tumor size in animal models
In Vitro EfficacyCytotoxic effects on cancer cells

Mechanism of Action

The mechanism by which 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide (hereafter Compound A ) with five analogs (see Table 1), focusing on structural features, hydrogen-bonding patterns, and inferred functional properties.

Table 1: Structural and Functional Comparison of Compound A and Analogs

Compound Name Core Heterocycle Substituents Key Functional Groups Potential Applications
Compound A Pyrimidine 6-(3,5-dimethylpyrazol-1-yl), 2-thioacetamide (N-4-ethoxyphenyl) Thioether, pyrazole, ethoxyphenyl Kinase inhibition, antimicrobial
7-(2-Fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid (Compound B) Triazolopyrimidine 7-(2-fluorophenyl), 5-carboxylic acid Carboxylic acid, fluorophenyl Anticancer, enzyme inhibition
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide (Compound C) Piperidine 2-(3,5-dimethylpyrazol-1-yl)acetyl Acetylpyrazole, carboxamide Neurological targeting (e.g., GABA modulation)
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (Compound D) Pyrimidine 4-hydroxypyrimidin-2-ylsulfanyl, N-(5-methylisoxazol-3-yl) Hydroxyl, isoxazole, thioether Antibacterial, anti-inflammatory
N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide (Compound E) Thiadiazole 5-methylthiadiazole-2-ylthio, N-methyl-N-phenyl Thiadiazole, methylphenyl Antiviral, protease inhibition

Key Observations:

Core Heterocycle Variability: Compound A’s pyrimidine core allows for versatile hydrogen bonding via its nitrogen atoms, similar to Compound D.

Substituent Effects :

  • The 4-ethoxyphenyl group in Compound A enhances lipophilicity compared to Compound D’s 5-methylisoxazole, which may improve membrane permeability but reduce aqueous solubility.
  • The 3,5-dimethylpyrazole in Compound A and Compound C provides steric bulk and hydrophobic interactions, contrasting with Compound B’s polar carboxylic acid group.

Hydrogen-Bonding and Tautomerism: Compound A’s thioacetamide linkage may adopt tautomeric forms analogous to the thiazolidinone derivative in , where a 1:1 tautomeric mixture was observed. This dynamic behavior could influence binding kinetics in biological systems. Compound D’s 4-hydroxypyrimidine moiety likely participates in stronger hydrogen-bonding networks compared to Compound A’s unsubstituted pyrimidine.

Biological Activity

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic applications supported by various research findings.

Chemical Structure and Synthesis

The compound features a unique structure combining a pyrazole ring , a pyrimidine moiety , and an ethoxyphenyl acetamide group. The synthesis typically involves multi-step reactions starting with the formation of the pyrazole and pyrimidine cores, followed by coupling reactions to yield the final product.

Synthesis Overview

  • Formation of Pyrazole Ring : The pyrazole is synthesized through condensation reactions involving hydrazines and β-diketones.
  • Pyrimidine Construction : The pyrimidine core is formed via amination reactions with halogenated pyrimidines.
  • Final Coupling : The final product is obtained through amide bond-forming reactions between the pyrazole and pyrimidine derivatives with the ethoxyphenyl group.

Anticancer Properties

Research indicates that compounds containing pyrazole and pyrimidine rings exhibit significant anticancer activity. For instance, derivatives similar to our compound have been shown to induce apoptosis in cancer cell lines, demonstrating selective cytotoxicity against tumor cells while sparing healthy cells.

Case Study Findings :

  • A study on related 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives reported IC50 values ranging from 5.00 to 29.85 µM on various cancer cell lines, with some compounds outperforming standard chemotherapeutics like 5-FU (IC50 = 8.34 µM) in glioma models .
CompoundCell LineIC50 (µM)
5fC65.13
5aSH-SY5Y5.00
5-FUC68.34

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Cell Proliferation : It disrupts cell cycle progression leading to apoptosis.
  • Targeting Specific Enzymes/Receptors : The interaction with biological targets such as kinases or other enzymes involved in cancer cell survival pathways is hypothesized but requires further elucidation through detailed biochemical studies.

Antioxidant and Anti-inflammatory Activities

In addition to anticancer properties, pyrazole derivatives have been recognized for their antioxidant and anti-inflammatory effects. Molecular docking studies suggest that these compounds can scavenge free radicals and inhibit inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases .

Summary of Biological Activities

The biological activities of This compound can be summarized as follows:

Activity TypeObservations
AnticancerInduces apoptosis; selective cytotoxicity
AntioxidantScavenges free radicals; inhibits inflammation
Mechanism of ActionDisrupts cell cycle; interacts with enzymes

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for synthesizing 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide?

Answer:
The synthesis typically involves multi-step reactions:

Pyrazole-Pyrimidine Core Formation : React 3,5-dimethylpyrazole with a pyrimidine precursor (e.g., 4,6-dichloropyrimidine) under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF, 80–100°C) .

Thioether Linkage : Introduce the thioacetamide moiety via a thiol-alkylation step, using thioglycolic acid derivatives and a base (e.g., triethylamine) .

Acetamide Coupling : React with 4-ethoxyaniline using coupling agents like EDC/HOBt in anhydrous DCM .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How can researchers validate the structural integrity and purity of this compound?

Answer:
Use a combination of analytical techniques:

Method Key Parameters Purpose
¹H/¹³C NMR δ 1.35–1.40 (ethoxy CH₃), δ 7.25–7.50 (aromatic H)Confirm substitution patterns
HRMS Exact mass (e.g., m/z 412.1523 [M+H]⁺)Verify molecular formula
HPLC >95% purity (C18 column, acetonitrile/H₂O)Assess purity

Intermediate: What in vitro assays are suitable for evaluating its biological activity?

Answer:
Focus on target-specific assays:

  • Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., NCI-H460) with dose-response curves (1–100 µM) .
  • Cytotoxicity Controls : Include normal cell lines (e.g., HEK293) to assess selectivity .

Advanced: How do structural modifications (e.g., substituents on pyrazole/pyrimidine) influence bioactivity?

Answer:
Comparative studies of analogues reveal:

Substituent Bioactivity Trend Source
3,5-Dimethylpyrazole Enhanced kinase inhibition vs. unsubstituted
4-Ethoxyphenyl Improved solubility vs. chlorophenyl derivatives
Thioether Linkage Increased metabolic stability vs. ether analogues
Methodology :
  • Synthesize derivatives with systematic substituent variations.
  • Correlate activity data with computational docking (e.g., AutoDock Vina) .

Advanced: How should researchers resolve contradictions in biological data across structurally similar compounds?

Answer:
Case Example: Conflicting IC₅₀ values in pyrazole-pyrimidine derivatives may arise from:

  • Assay Variability : Normalize data using internal controls (e.g., staurosporine for kinase assays) .
  • Solubility Differences : Pre-dissolve compounds in DMSO (<0.1% final concentration) and confirm stability via LC-MS .
  • Off-Target Effects : Perform selectivity profiling against related enzymes (e.g., 50-kinase panel) .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Answer:
Use in silico tools to assess:

  • ADME Properties : SwissADME for logP (predicted ~3.2), bioavailability scores .
  • Metabolic Sites : CYP450 metabolism prediction via StarDrop (high liability at thioether group) .
  • Toxicity : ProTox-II for hepatotoxicity risk assessment .
    Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes) .

Expert-Level: How to design a mechanistic study to elucidate its mode of action in cancer cells?

Answer:
Stepwise Approach :

Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis pathways) .

Protein Interaction : Co-IP or CETSA to confirm target engagement .

In Vivo Validation : Xenograft models (e.g., BALB/c mice) with dose optimization (10–50 mg/kg, i.p.) .
Controls : Include vehicle and positive controls (e.g., doxorubicin).

Expert-Level: What strategies mitigate synthetic challenges in scaling up this compound?

Answer:
Key Challenges : Low yields in thioether formation (~40% in initial steps) .
Solutions :

  • Flow Chemistry : Continuous flow reactors for precise temperature control during exothermic steps .
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling (if applicable) .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly processing .

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